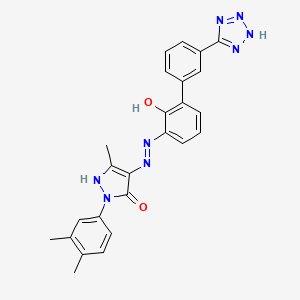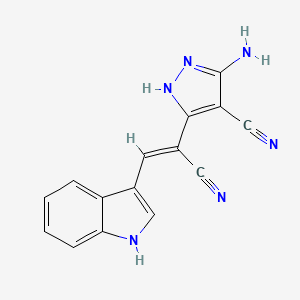
Tyrphostin AG 1112
Vue d'ensemble
Description
Tyrphostin AG 1112 is a potent inhibitor of CK II . It inhibits p210 bcr-abl tyrosine kinase, with IC50 values of 2, 15, 20 μM in p210 bcr-abl, EGFR and PDGFR cells, respectively . It is a Bcr-Abl kinase blocker that can activate the terminal differentiation of K562 cells and the purging of Ph+ cells .
Physical And Chemical Properties Analysis
Tyrphostin AG 1112 is a solid substance . It is soluble in DMSO and insoluble in ethanol . The molecular weight of Tyrphostin AG 1112 is 274.28 . Its molecular formula is C15H10N6 .Applications De Recherche Scientifique
1. Inhibition in Cancer Cells
Tyrphostin AG 1112 has shown potential in cancer research. It effectively inhibits p210bcr-abl tyrosine kinase activity in K562 cells, a characteristic of chronic myelogenous leukemia. This inhibition is linked to the induction of erythroid differentiation, suggesting its therapeutic potential for purging Philadelphia chromosome-positive cells in preparation for autologous bone marrow transplantation in cases of chronic myelogenous leukemia (Anafi et al., 1993).
2. Tyrosine Kinase Inhibition and Cancer Therapy
Tyrphostin AG 1112 is part of the broader group of tyrphostins, which are selective tyrosine phosphorylation inhibitors showing in vitro and in vivo anticancer activity. This research area focuses on the development of tyrphostins like AG 1112 as potential cancer therapies, particularly targeting enhanced protein tyrosine kinase (PTK) activity correlated with cancer and other proliferative diseases (Levitzki, 2002).
3. Potential in Neuroprotection
Tyrphostins, including AG 1112, are explored for their neuroprotective properties. They protect neuronal cells from oxidative stress-induced nerve cell death, known as oxtosis. Tyrphostins like AG 1112 are studied for their multiple protective mechanisms, including acting as antioxidants, mitochondrial uncouplers, and enhancers of cellular glutathione levels, demonstrating their potential in neurodegenerative disease research (Sagara et al., 2002).
4. Role in Immunology and Inflammation
In the field of immunology, tyrphostins like AG 1112 have been identified for their role in modulating gene expression related to nitric oxide and redox-regulated genes in monocytic cells. This discovery highlights the potential of AG 1112 in influencing immune responses and inflammation, offering insights for therapeutic applications in related diseases (Turpaev & Drapier, 2009).
5. Effects on Growth Factor Signaling
The impact of tyrphostins, including AG 1112, on growth factor signaling pathways is a crucial area of research. AG 1112 and related compounds are studied for their inhibition of specific growth factor receptor tyrosine kinases, which play a significant role in various diseases, including cancer. This inhibition is crucial for understanding and potentially manipulating cell growth and proliferation in therapeutic contexts (Fishbein et al., 2000).
Propriétés
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXHLJIMZMFGX-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 1112 | |
CAS RN |
153150-84-6 | |
| Record name | Tyrphostin AG 1112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153150846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






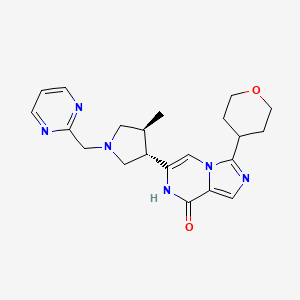

![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

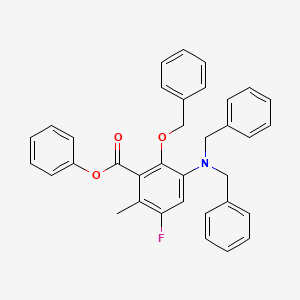
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
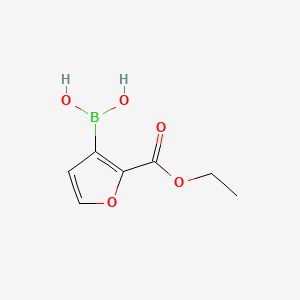
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)
